O-Phenyl chlorothioformate
Overview
Description
O-Phenyl chlorothioformate, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClOS and its molecular weight is 172.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99103. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
O-Phenyl Carbonochloridothioate, also known as O-Phenyl chlorothioformate or Phenyl chlorothionocarbonate, is primarily used in the preparation of bicyclic thymidine analogs . These analogs act as selective inhibitors for thymidine monophosphate kinase of Mycobacterium tuberculosis (TMPKmt) .
Mode of Action
The compound interacts with its targets through a process known as thiocarbonylation . This process involves the addition of a thiocarbonyl group to unprotected thymine nucleosides . The result is the formation of phenoxythiocarbonyl esters of protected ribonucleosides .
Biochemical Pathways
The biochemical pathways affected by O-Phenyl Carbonochloridothioate involve the synthesis of bicyclic thymidine analogs . These analogs inhibit the action of thymidine monophosphate kinase, an enzyme crucial for the survival and proliferation of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of O-Phenyl Carbonochloridothioate’s action is the inhibition of thymidine monophosphate kinase in Mycobacterium tuberculosis . This inhibition disrupts the bacterium’s ability to synthesize DNA, thereby inhibiting its growth and proliferation .
Action Environment
The action of O-Phenyl Carbonochloridothioate can be influenced by environmental factors such as temperature and moisture. The compound has a melting point of 51°C and a boiling point of 81-83°C at 6 mmHg . It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . These properties suggest that the compound’s action, efficacy, and stability could be affected by changes in temperature and humidity.
Biochemical Analysis
Biochemical Properties
O-Phenyl Carbonochloridothioate plays a crucial role in biochemical reactions. It is used for the thionocarbonylation of unprotected thymine nucleosides . This process forms phenoxythiocarbonyl esters of protected ribonucleosides, which can be reduced by tributyltin hydride to deoxyribonucleosides
Cellular Effects
It is known that the compound can influence cell function through its role in the thionocarbonylation of unprotected thymine nucleosides This process could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of O-Phenyl Carbonochloridothioate involves its role in the thionocarbonylation of unprotected thymine nucleosides . This process forms phenoxythiocarbonyl esters of protected ribonucleosides, which can be reduced by tributyltin hydride to deoxyribonucleosides
Properties
IUPAC Name |
O-phenyl chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSYAAIZOGNATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143349 | |
Record name | Phenyl thioxochloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-56-7 | |
Record name | Phenyl chlorothionoformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl thioxochloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Phenyl chlorothioformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl thioxochloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl thioxochloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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